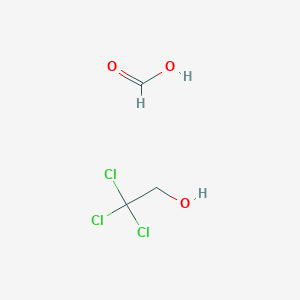
Hexafluoroisopropyl isopropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl isopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoroisopropyl and isopropyl groups attached to a carbonate moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl isopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The starting materials, hexafluoroisopropanol and isopropyl chloroformate, are readily available and can be sourced from commercial suppliers.
Chemical Reactions Analysis
Types of Reactions: Hexafluoroisopropyl isopropyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Hexafluoroisopropyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and labeling studies.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which hexafluoroisopropyl isopropyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hexafluoroisopropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The carbonate moiety can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further react with other compounds.
Comparison with Similar Compounds
Hexafluoroisopropyl isopropyl carbonate can be compared with other similar compounds, such as:
Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.
Isopropyl Carbonate: A simpler carbonate compound with different reactivity and applications.
Fluorinated Carbonates: A class of compounds with varying degrees of fluorination and unique chemical properties.
Uniqueness: this compound stands out due to its combination of hexafluoroisopropyl and isopropyl groups, which impart unique stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Properties
Molecular Formula |
C7H8F6O3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl propan-2-yl carbonate |
InChI |
InChI=1S/C7H8F6O3/c1-3(2)15-5(14)16-4(6(8,9)10)7(11,12)13/h3-4H,1-2H3 |
InChI Key |
NVMFMPGRXHZIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)

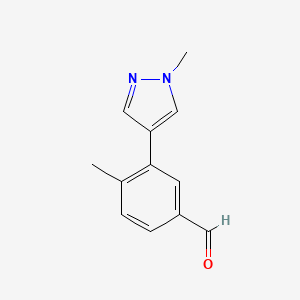
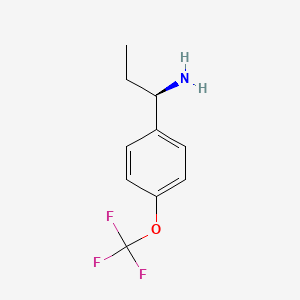
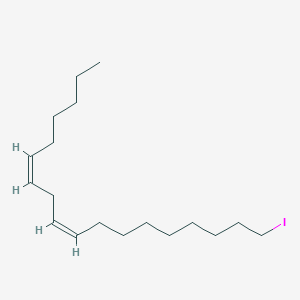
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
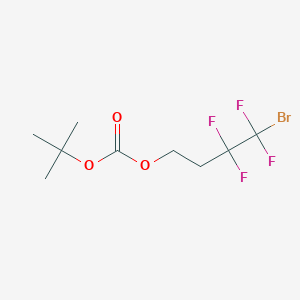

![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
